红霉素-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Erythromycin-d6 is a deuterated form of erythromycin, a macrolide antibiotic widely used to treat bacterial infections. The deuterium atoms replace hydrogen atoms in the erythromycin molecule, which can be useful in various scientific studies, particularly in pharmacokinetics and metabolic research.
科学研究应用
Erythromycin-d6 is used in a wide range of scientific research applications, including:
Pharmacokinetics: The deuterated form is used to study the absorption, distribution, metabolism, and excretion of erythromycin in the body.
Metabolic Studies: Erythromycin-d6 helps in understanding the metabolic pathways and identifying metabolites.
Isotope Labeling: It is used as an isotope-labeled compound in various analytical techniques, including mass spectrometry.
Drug Development: Erythromycin-d6 is used in the development of new antibiotics and in studying drug interactions.
作用机制
Target of Action
Erythromycin, including its stable isotope labeled form Erythromycin-d6, is a macrolide antibiotic that primarily targets bacterial ribosomes . It binds to the 23S ribosomal RNA molecule in the 50S subunit of the bacterial ribosome . This interaction inhibits protein synthesis, which is crucial for bacterial growth and replication .
Mode of Action
Erythromycin-d6, like other macrolides, exerts its antibacterial effect by inhibiting protein synthesis . It binds to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes, thereby blocking peptide chain synthesis . This inhibition of protein synthesis prevents the bacteria from growing and replicating, making Erythromycin-d6 a bacteriostatic antibiotic .
Biochemical Pathways
The action of Erythromycin-d6 affects the protein synthesis pathway in bacteria . By binding to the 23S ribosomal RNA molecule, it disrupts the normal function of the ribosome, preventing the formation of new proteins . This disruption affects various downstream processes that rely on these proteins, ultimately inhibiting bacterial growth .
Pharmacokinetics
Erythromycin-d6, like Erythromycin, is absorbed through the gastrointestinal system after oral administration . It concentrates in the liver and is excreted in the bile . Less than 5% of the orally administered dose is found excreted in the urine . A high percentage of absorbed Erythromycin is likely metabolized . The elimination half-life of oral Erythromycin is approximately 2.4-3.5 hours .
Result of Action
The primary result of Erythromycin-d6’s action is the inhibition of bacterial growth . By preventing protein synthesis, it disrupts essential biological processes within the bacteria, leading to a halt in replication and growth . This makes Erythromycin-d6 effective against a variety of bacterial infections .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Erythromycin-d6 . Factors such as soil conditions, animal husbandry practices, waste management, water quality, and food safety can all impact the spread and development of antibiotic resistance . Understanding these factors is crucial for managing the use of antibiotics and mitigating the development of resistance .
生化分析
Biochemical Properties
Erythromycin-d6, like its parent compound Erythromycin, interacts with various biomolecules in the bacterial cell. It binds to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis . This interaction is selective for bacterial ribosomes, which allows Erythromycin-d6 to inhibit bacterial growth without affecting host mammalian tissue .
Cellular Effects
Erythromycin-d6 exerts its effects on various types of cells, primarily bacteria. It inhibits RNA-dependent protein synthesis, leading to the cessation of bacterial growth . In addition, it has been observed to have cytotoxic effects on certain primary cell cultures .
Molecular Mechanism
The mechanism of action of Erythromycin-d6 involves binding to the 50S subunit of the bacterial ribosome, inhibiting the translocation step of protein synthesis . This prevents the addition of new amino acids to the growing peptide chain, effectively halting protein synthesis within the bacterial cell .
Metabolic Pathways
Erythromycin-d6 is likely to be involved in similar metabolic pathways as Erythromycin. Erythromycin is metabolized primarily in the liver, and its metabolites are excreted in the bile
Transport and Distribution
Erythromycin, the parent compound, is known to distribute widely in the body, although it does not penetrate well into abscesses or the central nervous system .
Subcellular Localization
Given its mechanism of action, it can be inferred that Erythromycin-d6 localizes to the bacterial ribosome where it exerts its effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Erythromycin-d6 involves the incorporation of deuterium atoms into the erythromycin molecule. This can be achieved through several methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in erythromycin with deuterium atoms using deuterated solvents under specific conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis of erythromycin can also result in the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of Erythromycin-d6 typically involves large-scale hydrogen-deuterium exchange reactions or the use of deuterated reagents in the fermentation process of erythromycin-producing bacteria. The process is optimized to ensure high yield and purity of the deuterated compound.
化学反应分析
Types of Reactions
Erythromycin-d6, like erythromycin, undergoes various chemical reactions, including:
Oxidation: Erythromycin-d6 can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups in the erythromycin-d6 molecule.
Substitution: Substitution reactions can occur at specific sites in the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of erythromycin-d6, which can have different pharmacological properties and applications.
相似化合物的比较
Erythromycin-d6 can be compared with other macrolide antibiotics, such as:
Azithromycin: Known for its longer half-life and better tissue penetration.
Clarithromycin: Has a similar mechanism of action but is more stable in acidic conditions.
Roxithromycin: Known for its improved pharmacokinetic properties.
Erythromycin-d6 is unique due to the presence of deuterium atoms, which makes it particularly useful in pharmacokinetic and metabolic studies, providing insights that are not possible with non-deuterated compounds.
属性
CAS 编号 |
959119-25-6 |
---|---|
分子式 |
C37H67NO13 |
分子量 |
740.0 g/mol |
IUPAC 名称 |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-[bis(trideuteriomethyl)amino]-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1/i11D3,12D3 |
InChI 键 |
ULGZDMOVFRHVEP-MECBHOFCSA-N |
手性 SMILES |
[2H]C([2H])([2H])N([C@H]1C[C@H](O[C@H]([C@@H]1O)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]2(C)O)C)C)O)(C)O)CC)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)C)C([2H])([2H])[2H] |
规范 SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
同义词 |
E-Base-d6; E-Mycin-d6; Erytromycin A-d6; Aknemycin-d6; Aknin-d6; Eemgel-d6; Ery-Derm-d6; Erymax-d6; Ery-Tab-d6; N,N-didemethyl-N,N-di(methyl-d3)erythromycin; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。